Pyrazolo[1,5-b]pyridazine deriv. 80

Catalog No.
S11147872
CAS No.
M.F
C25H17F3N6O2
M. Wt
490.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-b]pyridazine deriv. 80

Product Name

Pyrazolo[1,5-b]pyridazine deriv. 80

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

Molecular Formula

C25H17F3N6O2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32)

InChI Key

OIPORLPSIAFDJE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F

Pyrazolo[1,5-b]pyridazine derivatives, particularly the compound referred to as "Pyrazolo[1,5-b]pyridazine deriv. 80," belong to a class of heterocyclic compounds characterized by the fusion of a pyrazole and a pyridazine ring. This structural arrangement endows these compounds with unique chemical properties and biological activities. The general formula for pyrazolo[1,5-b]pyridazines can be represented as Cn_{n}Hm_{m}Np_{p}, where n, m, and p depend on the specific substituents on the rings.

These compounds have attracted significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of nitrogen atoms in the rings contributes to their reactivity and interaction with biological targets.

That include:

  • Electrophilic Aromatic Substitution: The nitrogen atoms in the pyridazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: These derivatives can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Cyclization Reactions: Pyrazolo[1,5-b]pyridazines can be synthesized through cyclization processes involving appropriate precursors such as hydrazines and carbonyl compounds.

For instance, one method involves the reaction of 3-chloropyridazines with propargyl alcohol followed by cyclization in the presence of catalysts like Palladium(II) chloride to yield various pyrrolo[1,2-b]pyridazines .

The biological activities of Pyrazolo[1,5-b]pyridazine deriv. 80 are notable for their potential therapeutic effects:

  • Anticancer Activity: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Some compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Antimicrobial Effects: Pyrazolo[1,5-b]pyridazine derivatives have been evaluated for their ability to inhibit bacterial growth and may serve as lead compounds for new antibiotics.

The mechanisms of action often involve the modulation of enzyme activity or interference with cellular signaling pathways.

The synthesis of Pyrazolo[1,5-b]pyridazine deriv. 80 can be accomplished through several methods:

  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel. For example, a one-pot reaction of hydrazine derivatives with diketones can yield pyrazolo[1,5-b]pyridazines directly.
  • Multi-Step Synthesis: Involves several reaction steps where intermediates are formed before arriving at the final product. For instance, starting from substituted pyridazines and undergoing multiple transformations including cyclization and substitution reactions.
  • Catalytic Methods: Utilizing catalysts such as Palladium or Copper salts to facilitate reactions that would otherwise require harsher conditions or longer reaction times .

Pyrazolo[1,5-b]pyridazine derivatives have several applications:

  • Pharmaceuticals: They are being explored as potential drug candidates for treating various diseases due to their diverse biological activities.
  • Fluorophores: Some derivatives are used in materials science as fluorescent probes due to their optical properties .
  • Agricultural Chemicals: Investigated for use as agrochemicals due to their potential herbicidal or fungicidal properties.

Interaction studies of Pyrazolo[1,5-b]pyridazine deriv. 80 focus on how these compounds interact with biological macromolecules like proteins and nucleic acids. Techniques such as:

  • Molecular Docking Studies: Used to predict how these compounds bind to target proteins.
  • In Vitro Assays: To evaluate the biological efficacy and mechanism of action against specific pathogens or cancer cells.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of these compounds.

Several compounds share structural similarities with Pyrazolo[1,5-b]pyridazine deriv. 80. Here are some notable examples:

Compound NameStructure TypeUnique Features
Pyrazolo[1,5-a]pyrimidinePyrimidine derivativeExhibits strong anti-cancer properties
Pyrrolo[1,2-b]pyridazinePyridine derivativeKnown for its neuroprotective effects
Thieno[2,3-b]pyridineThienopyridine derivativeNotable for its antibacterial activity

Uniqueness of Pyrazolo[1,5-b]pyridazine deriv. 80

What sets Pyrazolo[1,5-b]pyridazine deriv. 80 apart is its specific nitrogen arrangement that enhances its reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a candidate for further pharmaceutical development.

XLogP3

4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

490.13650829 g/mol

Monoisotopic Mass

490.13650829 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-08-2024

Explore Compound Types